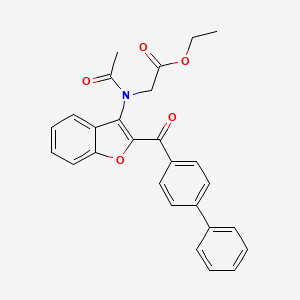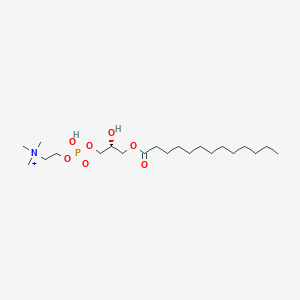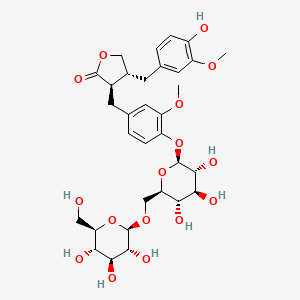
Ethyl (acetyl(2-((1,1'-biphenyl)-4-ylcarbonyl)-1-benzofuran-3-YL)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (acetyl(2-((1,1’-biphenyl)-4-ylcarbonyl)-1-benzofuran-3-YL)amino)acetate is a complex organic compound that features a benzofuran core, a biphenyl moiety, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (acetyl(2-((1,1’-biphenyl)-4-ylcarbonyl)-1-benzofuran-3-YL)amino)acetate typically involves multi-step organic reactions One common approach is to start with the benzofuran core, which is then functionalized with the biphenyl group through a Friedel-Crafts acylation reaction
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (acetyl(2-((1,1’-biphenyl)-4-ylcarbonyl)-1-benzofuran-3-YL)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Ethyl (acetyl(2-((1,1’-biphenyl)-4-ylcarbonyl)-1-benzofuran-3-YL)amino)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Ethyl (acetyl(2-((1,1’-biphenyl)-4-ylcarbonyl)-1-benzofuran-3-YL)amino)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (acetyl(2-((1,1’-biphenyl)-4-ylcarbonyl)-1-benzofuran-3-YL)amino)acetate: shares similarities with other benzofuran derivatives, biphenyl compounds, and esters.
Benzofuran derivatives: These compounds often exhibit similar chemical reactivity and can be used in similar applications.
Biphenyl compounds: The biphenyl moiety is common in many organic compounds and contributes to the overall properties of the molecule.
Esters: The ethyl ester group is a common functional group in organic chemistry, influencing the compound’s solubility and reactivity.
Uniqueness
The uniqueness of Ethyl (acetyl(2-((1,1’-biphenyl)-4-ylcarbonyl)-1-benzofuran-3-YL)amino)acetate lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with molecular targets and provides distinct properties that can be leveraged in various applications.
Propiedades
Número CAS |
882864-66-6 |
|---|---|
Fórmula molecular |
C27H23NO5 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
ethyl 2-[acetyl-[2-(4-phenylbenzoyl)-1-benzofuran-3-yl]amino]acetate |
InChI |
InChI=1S/C27H23NO5/c1-3-32-24(30)17-28(18(2)29)25-22-11-7-8-12-23(22)33-27(25)26(31)21-15-13-20(14-16-21)19-9-5-4-6-10-19/h4-16H,3,17H2,1-2H3 |
Clave InChI |
FRUSJYRFXDBYQC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN(C1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2R)-3-(difluoromethoxy)-1-[[(2R)-3-(difluoromethoxy)-1-[[(2R)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11937067.png)


![Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane](/img/structure/B11937076.png)






![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B11937134.png)

